molecular formula C6H2Br2N2S B12108437 4,6-Dibromo-2,1,3-benzothiadiazole

4,6-Dibromo-2,1,3-benzothiadiazole

Cat. No.: B12108437
M. Wt: 293.97 g/mol
InChI Key: LLKRMESEOPNWJV-UHFFFAOYSA-N
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Description

4,6-Dibromo-2,1,3-benzothiadiazole is a heterocyclic compound that belongs to the benzothiadiazole family. It is characterized by the presence of two bromine atoms at the 4 and 6 positions of the benzothiadiazole ring. This compound is of significant interest in the field of organic electronics due to its unique electronic properties, making it a valuable building block for the synthesis of various organic semiconductors.

Preparation Methods

Synthetic Routes and Reaction Conditions

4,6-Dibromo-2,1,3-benzothiadiazole can be synthesized through the bromination of 2,1,3-benzothiadiazole. The reaction typically involves the use of bromine in the presence of hydrobromic acid. The process is carried out under controlled conditions to ensure the selective bromination at the 4 and 6 positions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve high yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4,6-Dibromo-2,1,3-benzothiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Cross-Coupling Reactions: Palladium catalysts are typically used along with bases like potassium carbonate in solvents such as toluene or DMF.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted benzothiadiazoles can be formed.

    Coupling Products: The products of cross-coupling reactions are often extended π-conjugated systems, which are useful in organic electronics.

Scientific Research Applications

4,6-Dibromo-2,1,3-benzothiadiazole is widely used in scientific research, particularly in the fields of organic electronics and materials science. Some of its applications include:

Mechanism of Action

The mechanism by which 4,6-Dibromo-2,1,3-benzothiadiazole exerts its effects is primarily related to its electronic properties. The presence of bromine atoms enhances the electron-withdrawing nature of the benzothiadiazole ring, which in turn affects the compound’s electron affinity and band gap. This makes it an effective acceptor unit in donor-acceptor type organic semiconductors, facilitating efficient charge transport and separation in electronic devices .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dibromo-2,1,3-benzothiadiazole is unique due to its specific bromination pattern, which provides distinct electronic properties compared to other dibromo derivatives. This makes it particularly valuable in the design of materials with tailored electronic characteristics for specific applications in organic electronics.

Properties

Molecular Formula

C6H2Br2N2S

Molecular Weight

293.97 g/mol

IUPAC Name

4,6-dibromo-2,1,3-benzothiadiazole

InChI

InChI=1S/C6H2Br2N2S/c7-3-1-4(8)6-5(2-3)9-11-10-6/h1-2H

InChI Key

LLKRMESEOPNWJV-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=NSN=C21)Br)Br

Origin of Product

United States

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